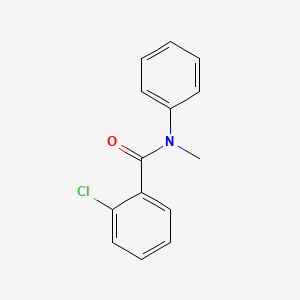

2-Chloro-N-methyl-N-phenylbenzamide

Description

Contextualization within N-Substituted Benzamide (B126) Chemistry

N-substituted benzamides are a broad and important class of organic compounds characterized by a carbonyl group attached to a nitrogen atom, which is further bonded to various substituents. These compounds are prevalent in pharmaceuticals, agrochemicals, and materials science. The specific substitution pattern on both the phenyl ring and the nitrogen atom of 2-Chloro-N-methyl-N-phenylbenzamide places it within a subset of tertiary benzamides. The presence of the ortho-chloro substituent on the benzoyl ring and the N-methyl, N-phenyl substitution pattern are key determinants of its chemical behavior.

Significance in Contemporary Organic Synthesis and Methodology Development

While specific research focusing solely on this compound is not extensively documented, the broader class of N-substituted benzamides plays a crucial role in the development of new synthetic methodologies. These compounds are often used as key intermediates or building blocks for the construction of more complex molecular architectures. For instance, the synthesis of various N-aryl benzamides is a focal point in the development of novel catalytic cross-coupling reactions.

General synthetic strategies for producing N-methyl-N-phenylbenzamides often involve the acylation of N-methylaniline with a substituted benzoyl chloride. For halogenated derivatives like this compound, this would typically involve the reaction of 2-chlorobenzoyl chloride with N-methylaniline.

Overview of Key Academic Research Trajectories for Aryl Benzamides

Academic research into aryl benzamides, the larger family to which this compound belongs, is diverse and expanding. Key areas of investigation include:

Medicinal Chemistry: Many N-aryl benzamide derivatives are explored for their potential biological activities. Research has shown that compounds with this scaffold can act as inhibitors for various enzymes and receptors. For example, derivatives of N-phenylbenzamide have been investigated for their potential as antiparasitic agents, specifically targeting kinetoplastid parasites. nist.govuni.lu

Development of Novel Therapeutics: The N-phenylbenzamide core is a privileged scaffold in drug discovery. Researchers have designed and synthesized libraries of these compounds to identify new therapeutic agents for a range of diseases.

Catalysis and Synthesis: The amide bond in N-aryl benzamides is a central feature, and much research is dedicated to forming this bond in efficient and novel ways. This includes the development of new catalysts and reaction conditions for amidation reactions.

Detailed Research Findings

Detailed studies on the broader class of N-phenylbenzamide derivatives have revealed important structure-activity relationships. For example, in the context of antiparasitic drug discovery, modifications to the phenyl rings and the amide linker have been shown to significantly impact the efficacy and selectivity of the compounds against parasites like Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani nist.govuni.lu. The synthesis of these complex derivatives often starts from simpler substituted benzamides, highlighting the foundational role of compounds like this compound as starting materials or synthetic intermediates.

The synthesis of related compounds, such as 2-chloro-N-phenylbenzamide, has been reported through the reaction of 2-chlorobenzoyl chloride with aniline (B41778). This straightforward acylation reaction underscores a common and accessible route to this class of molecules.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₄H₁₂ClNO | 245.71 | 7022-47-1 |

| 2-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | 609-65-4 |

| N-Methylaniline | C₇H₉N | 107.15 | 100-61-8 |

| 2-Chloro-N-phenylbenzamide | C₁₃H₁₀ClNO | 231.68 | 6833-13-2 |

| Aniline | C₆H₇N | 93.13 | 62-53-3 |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-methyl-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c1-16(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)15/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYWSNRVIODBJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201293347 | |

| Record name | 2-Chloro-N-methyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7022-47-1 | |

| Record name | 2-Chloro-N-methyl-N-phenylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7022-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-methyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Synthesis of 2 Chloro N Methyl N Phenylbenzamide

Classical and Contemporary Amide Bond Formation Strategies

The construction of the amide linkage in 2-Chloro-N-methyl-N-phenylbenzamide is central to its synthesis. Several established and modern methods are applicable for this purpose.

Direct Condensation Approaches with Carboxylic Acids and Amines

Direct condensation of 2-chlorobenzoic acid and N-methylaniline represents the most straightforward approach to forming this compound. This method, however, typically requires the use of coupling agents to activate the carboxylic acid and facilitate the reaction, as direct heating of a carboxylic acid and an amine is often inefficient for forming tertiary amides.

Common coupling agents that could be employed in this context include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and enhance efficiency. google.com The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or dimethylformamide.

A patented method for a related compound, 2-amino-5-chloro-N,3-dimethylbenzamide, highlights the use of DIC and HOBt for the amidation step, which resulted in a high yield of the final product. google.com This suggests that a similar strategy could be effectively applied to the synthesis of this compound.

Nucleophilic Acyl Substitution Pathways Involving Activated Acid Derivatives

A highly reliable and widely used method for synthesizing amides is the nucleophilic acyl substitution reaction between an activated carboxylic acid derivative and an amine. univpancasila.ac.id For the synthesis of this compound, this would involve the reaction of an activated form of 2-chlorobenzoic acid with N-methylaniline.

The most common activated derivative is the acyl chloride, in this case, 2-chlorobenzoyl chloride. The reaction with N-methylaniline proceeds readily, often in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net This method is frequently favored due to the high reactivity of acyl chlorides, which typically leads to high yields of the desired amide. The synthesis of various N-aryl 2-chloroacetamides has been successfully achieved through the chloroacetylation of the corresponding aryl amines, demonstrating the efficacy of this approach. researchgate.net

The reaction of chloroacetyl chloride with various aliphatic and aromatic amines at room temperature has been shown to produce solid 2-chloro-N-alkyl/aryl acetamide (B32628) derivatives. ijpsr.info For instance, 2-chloro-N-methyl-N-phenylacetamide was synthesized from chloroacetyl chloride and N-methylaniline. ijpsr.info This supports the feasibility of a similar reaction between 2-chlorobenzoyl chloride and N-methylaniline.

Palladium-Mediated and Other Transition Metal-Catalyzed Amidation Reactions

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for amide bond formation. Palladium-catalyzed amidation reactions, for example, offer an alternative route that can sometimes provide advantages in terms of substrate scope and reaction conditions. These reactions often proceed via the coupling of an aryl halide with an amine and a carbon monoxide source.

While direct palladium-catalyzed amidation of 2-chlorobenzoyl chloride with N-methylaniline is a possibility, a more common approach involves the palladium-catalyzed carbonylation of an aryl halide in the presence of an amine. For the synthesis of this compound, this could involve the palladium-catalyzed reaction of 1-chloro-2-iodobenzene (B47295) with N-methylaniline and carbon monoxide.

Furthermore, copper-catalyzed amination reactions of chlorobenzoic acids have been developed, offering a chemo- and regioselective method for C-N bond formation. nih.gov This approach has been successfully applied to a variety of aryl amines and chlorobenzoic acids. nih.gov

Oxidative Amidation and Aminocarbonylation Routes

Oxidative amidation presents another modern approach to amide synthesis. This method typically involves the reaction of an aldehyde with an amine in the presence of an oxidant. For this compound, this would entail the oxidative coupling of 2-chlorobenzaldehyde (B119727) with N-methylaniline. Various catalytic systems, including those based on iron, have been developed for this transformation. researchgate.net

A metal-free approach using an oxoammonium salt as the oxidant has also been reported for the synthesis of N-acyl azoles from aldehydes, which can subsequently undergo transamidation to form the desired amide. nih.gov This two-step, one-pot procedure could potentially be adapted for the synthesis of this compound.

Aminocarbonylation, another transition metal-catalyzed reaction, provides a direct route to amides from aryl or vinyl halides, carbon monoxide, and amines. This method could be a viable pathway for the synthesis of this compound, starting from 1-chloro-2-halobenzene, carbon monoxide, and N-methylaniline.

Regioselective and Chemoselective Considerations

In the synthesis of this compound, regioselectivity is a key consideration, particularly when starting with substituted precursors. The primary challenge is to ensure that the amide bond forms exclusively at the desired positions.

When using 2-chlorobenzoic acid or its derivatives, the chlorine atom at the 2-position directs the regiochemistry of the amidation reaction. In the case of N-methylaniline, the reaction occurs at the nitrogen atom.

Chemoselectivity becomes important when other reactive functional groups are present in the starting materials. For instance, if the aromatic rings contained other substituents, the reaction conditions would need to be chosen carefully to avoid unwanted side reactions. Copper-catalyzed amination of chlorobenzoic acids has been shown to be both chemo- and regioselective, avoiding the need for protecting groups on the acid functionality. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the nature and amount of catalyst and base used.

For direct condensation and nucleophilic acyl substitution reactions, the choice of solvent can significantly impact reaction rates and yields. Aprotic solvents like dichloromethane, tetrahydrofuran (B95107), or dimethylformamide are commonly used. The reaction temperature is also a critical factor; while some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable rate.

In metal-catalyzed reactions, the choice of the metal catalyst, ligand, and base is paramount. For example, in copper-catalyzed amination, a combination of Cu and Cu2O has been found to be effective. nih.gov The optimization of these components is often achieved through systematic screening of various combinations. A study on the synthesis of 2-phenyl benzimidazole (B57391) demonstrated the importance of optimizing parameters such as the solvent, reaction time, and catalyst amount to achieve high yields. researchgate.net

The purification of the final product is also a critical step. Techniques such as recrystallization or column chromatography are often employed to remove any unreacted starting materials or byproducts, ensuring the high purity of the this compound.

Interactive Data Table: Synthetic Methods for Amide Bond Formation

| Synthetic Method | Starting Materials | Key Reagents/Catalysts | General Conditions | Potential Advantages | Potential Disadvantages |

| Direct Condensation | 2-Chlorobenzoic acid, N-methylaniline | Coupling agents (e.g., DCC, DIC), Additives (e.g., HOBt) | Inert solvent (e.g., DCM, DMF), Room temperature or gentle heating | Atom economical | May require stoichiometric coupling agents, potential for side reactions |

| Nucleophilic Acyl Substitution | 2-Chlorobenzoyl chloride, N-methylaniline | Base (e.g., triethylamine (B128534), pyridine) | Inert solvent (e.g., DCM), Often at room temperature | High yielding, generally fast reactions | Acyl chlorides can be moisture-sensitive |

| Palladium-Catalyzed Amidation | 1-Chloro-2-iodobenzene, N-methylaniline, CO | Palladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., phosphine) | High pressure of CO, Elevated temperature | Good functional group tolerance | Requires specialized equipment for handling CO |

| Copper-Catalyzed Amination | 2-Chlorobenzoic acid, N-methylaniline | Copper catalyst (e.g., CuI, Cu2O), Base (e.g., K2CO3) | Solvent (e.g., 2-ethoxyethanol), Elevated temperature | Chemo- and regioselective | May require higher temperatures |

| Oxidative Amidation | 2-Chlorobenzaldehyde, N-methylaniline | Oxidant (e.g., oxoammonium salt), Catalyst (e.g., Fe(II) complex) | Mild conditions, often at room temperature | Can start from readily available aldehydes | May require stoichiometric oxidants |

Investigation of Solvent Effects and Catalyst Influence in this compound Synthesis

The reaction between an acyl chloride and a secondary amine is a nucleophilic acyl substitution. The solvent in which this reaction is conducted can significantly influence the reaction rate and yield by stabilizing intermediates and transition states. While specific studies on the synthesis of this compound are not extensively documented, the general principles of solvent effects on N-acylation are well-established.

In many cases, polar aprotic solvents such as dichloromethane (CH2Cl2), tetrahydrofuran (THF), and ethyl acetate (B1210297) (EtOAc) are employed. These solvents can solvate the charged intermediates, but their impact on reaction time and yield can vary. For instance, in the N-acylation of aniline (B41778) with acetic anhydride (B1165640), reactions have been shown to proceed rapidly in a range of solvents, including THF, CHCl3, CH2Cl2, Et2O, EtOAc, and even water, with yields ranging from 72% to 90%. orientjchem.org This suggests that for highly reactive acylating agents, the solvent's role may be less critical, though it can still influence product purity and ease of workup.

Catalysts are often employed to enhance the rate and selectivity of acylation reactions, particularly with less reactive substrates. Lewis acids are common catalysts for this transformation. For the acylation of amines, alcohols, and phenols, magnesium chloride (MgCl2) has been shown to be an effective catalyst under solvent-free conditions. tsijournals.com The catalytic activity is dependent on the catalyst loading, with optimal results often achieved at specific concentrations. For example, the acylation of aniline with acetic anhydride using MgCl2 showed a significant increase in yield when the catalyst loading was increased from 0.01 mol% to 0.10 mol%. tsijournals.com Other catalysts, such as zinc perchlorate (B79767) hexahydrate and sulphated zirconia, have also been utilized for the acylation of amines under various conditions. tsijournals.com In the context of synthesizing this compound, a weak base like pyridine (B92270) or triethylamine is often used to neutralize the hydrochloric acid byproduct, which can also be considered a catalyst for the reaction by preventing the protonation of the amine nucleophile. derpharmachemica.com

The table below illustrates the effect of different solvents on a model N-acylation reaction of aniline with acetic anhydride.

| Solvent | Reaction Time (min) | Yield (%) |

| Tetrahydrofuran (THF) | 6 | 75 |

| Chloroform (CHCl3) | 5 | 79 |

| Dichloromethane (CH2Cl2) | 5 | 81 |

| Diethyl ether (Et2O) | 10 | 76 |

| Ethyl acetate (EtOAc) | 12 | 72 |

| Acetonitrile (CH3CN) | 7 | 78 |

| Water (H2O) | 5 | 90 |

| No Solvent | 5 | 89 |

Data adapted from a study on the N-acylation of aniline with acetic anhydride. orientjchem.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of amides, this often involves minimizing or eliminating the use of hazardous organic solvents, employing safer reagents, and using energy-efficient methods.

Solvent-Free and Activation-Free Methodologies

Solvent-free, or solid-state, reactions offer a significant green advantage by eliminating solvent waste. These reactions can be facilitated by grinding the reactants together, sometimes with a solid support or catalyst. Mechanochemistry, which uses mechanical force to induce chemical reactions, is a powerful tool for solvent-free synthesis. nih.gov For instance, the acylation of various nucleophiles, including amines, has been successfully achieved under solvent-free conditions using N,N'-carbonyldiimidazole (CDI) as a coupling agent with mechanical agitation. nih.gov

Microwave irradiation is another energy-efficient technique that can promote solvent-free reactions. It often leads to dramatically reduced reaction times and improved yields. While direct examples for this compound are scarce, the solvent-free acylation of various amines, alcohols, and phenols has been demonstrated using catalysts like H-beta zeolite or under catalyst-free microwave conditions. jmchemsci.com A study on the acylation of aniline with acetic anhydride found that the reaction proceeds to high yield in just 5 minutes without any solvent. orientjchem.org

The following table shows the effect of catalyst loading on a model solvent-free acylation reaction.

| Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) |

| 0.01 | 70 | 50 |

| 0.05 | 70 | 60 |

| 0.10 | 30 | 96 |

| 0.15 | 30 | 96 |

Data adapted from a study on the acylation of aniline with acetic anhydride using MgCl2 catalyst. tsijournals.com

Aqueous Medium Reactions and Catalytic Systems

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While acyl chlorides are generally reactive towards water, performing N-acylation in an aqueous medium is possible and has been shown to be highly efficient for certain substrates. The key is that the rate of aminolysis is often much faster than the rate of hydrolysis, especially with more nucleophilic amines.

A straightforward and mild synthesis of various arylamides has been accomplished in water using benzotriazole (B28993) chemistry for the acylation of amines. nih.gov This method works well at room temperature and under microwave irradiation, offering high yields without racemization for chiral substrates. nih.gov The chemoselective acylation of amines in the presence of hydroxyl groups is also a significant advantage of aqueous systems. researchgate.net For the synthesis of this compound, a biphasic system or the use of a phase-transfer catalyst might be necessary to facilitate the reaction between the water-insoluble reactants.

Utilization of Ultrasonic Irradiation for Amide Formation

Ultrasonic irradiation, or sonochemistry, utilizes the energy of sound waves to induce cavitation in a liquid medium. The collapse of these cavitation bubbles creates localized hot spots with extremely high temperatures and pressures, which can dramatically accelerate chemical reactions. nih.gov This technique is considered a green chemistry tool as it can often lead to shorter reaction times, milder reaction conditions, and improved yields.

Ultrasound has been successfully employed for the synthesis of various amide-containing compounds. For example, a series of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide (B126) derivatives were synthesized in good yield using ultra-sonication. nih.gov In another instance, the synthesis of an amide-functionalized metal-organic framework was achieved via an ultrasonic method at room temperature and atmospheric pressure. nih.gov The application of ultrasound to the synthesis of this compound could potentially reduce the need for high temperatures and harsh catalysts, making the process more energy-efficient and environmentally benign.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro N Methyl N Phenylbenzamide

Electrophilic Aromatic Substitution Reactions on the Benzene Rings of 2-Chloro-N-methyl-N-phenylbenzamide

The structure of this compound presents two aromatic rings susceptible to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are governed by the electronic effects of the existing substituents. A two-step mechanism is generally proposed for EAS reactions, involving the formation of a positively charged intermediate followed by the removal of a proton to restore aromaticity. msu.edu

The benzoyl ring contains a chlorine atom and an N-methyl-N-phenylcarboxamide group. The chlorine atom is a deactivating but ortho-, para-directing substituent due to the interplay of its inductive electron-withdrawing and resonance electron-donating effects. The amide group is a meta-directing deactivator. The combined influence of these two groups would likely lead to complex product mixtures in EAS reactions, with substitution occurring at positions 4 and 6 being plausible, albeit with reduced reactivity compared to benzene.

The N-phenyl ring is substituted with the N-methyl-N-benzoyl amino group. This tertiary amide group is an ortho-, para-director and an activating group, enhancing the electron density of the N-phenyl ring at the ortho and para positions. Therefore, electrophilic substitution is expected to occur preferentially on this ring, primarily at the para position due to reduced steric hindrance compared to the ortho positions.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu For this compound, these reactions would likely proceed under standard electrophilic conditions, with the choice of solvent and catalyst influencing the outcome.

Nucleophilic Reactions Involving the Amide Moiety and Chlorine Atom

The amide functionality in this compound can undergo nucleophilic attack at the carbonyl carbon. This is a fundamental reaction of amides, though they are generally less reactive towards nucleophiles than other carboxylic acid derivatives. The reaction typically requires harsh conditions, such as strong acid or base catalysis, to proceed. For instance, hydrolysis of the amide bond to yield 2-chlorobenzoic acid and N-methylaniline would necessitate heating in the presence of a strong acid or base.

The chlorine atom on the benzoyl ring is generally unreactive towards nucleophilic aromatic substitution under standard conditions. The presence of the electron-withdrawing amide group, particularly in the meta position, does not significantly activate the chlorine for displacement. However, under forcing conditions, such as high temperatures and pressures, or through transition-metal catalysis (e.g., Buchwald-Hartwig amination), the chlorine atom could be substituted by various nucleophiles. For example, reactions of 2-chloro(N-phenyl)benzamide with benzylamine (B48309) have been studied, leading to quinazolinone derivatives through a copper-catalyzed process involving N-arylation followed by intramolecular C-H amidation. researchgate.net

A method for synthesizing N-phenylbenzamides involves the reaction of substituted benzoyl chlorides with 1,3-diphenylthiourea. unair.ac.idresearchgate.net This highlights a synthetic route where a nucleophile attacks a benzoyl derivative.

Rearrangement Reactions and Tautomerism Studies of N-Phenylbenzamide Derivatives

N-phenylbenzamide and its derivatives can potentially undergo various rearrangement reactions. One notable example is the Smiles rearrangement, which has been observed in the gas-phase for deprotonated 2-(4,6-dimethoxypyrimidin-2-ylsulfanyl)-N-phenylbenzamide derivatives. nih.gov This type of intramolecular nucleophilic aromatic substitution involves the migration of an aryl group. While not directly documented for this compound, the structural elements suggest that under specific conditions (e.g., strong base), similar rearrangements could be feasible.

Tautomerism is another important aspect of N-phenylbenzamide chemistry. The amide-imidol tautomerism, where a proton migrates from the nitrogen to the carbonyl oxygen, is a possibility. Studies on 1-benzamidoisoquinoline derivatives have shown that the tautomeric equilibrium between the amide and imidol forms can be influenced by substituents on the phenyl ring. nih.gov For N-phenylbenzamides, the amide form is generally predominant. The proposed mechanism for the synthesis of N-phenylbenzamides from 1,3-diphenylthiourea involves an imino alcohol-amide tautomerism. unair.ac.idresearchgate.net In the case of this compound, the tertiary nature of the amide nitrogen prevents the classic amide-imidol tautomerism. However, other forms of tautomerism, such as those involving the aromatic rings, could potentially occur under specific conditions. For example, studies on benzylidene aniline-type imine dyes have shown that intramolecular proton transfer can lead to enol-imine/keto-amine tautomerism. nih.gov

C-H Activation and Functionalization Studies on the Benzamide (B126) Core

The direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis. The amide group in benzamides can act as a directing group, guiding a transition metal catalyst to a specific C-H bond, typically at the ortho position. bohrium.comnih.gov

The amide moiety in this compound can serve as a directing group for ortho-C-H activation on the benzoyl ring. rsc.org The lone pair of electrons on the carbonyl oxygen can coordinate to a metal center, positioning the catalyst for the cleavage of the C-H bond at the C6 position. This approach allows for the site-selective introduction of various functional groups. The N-methoxy amide has been shown to be a versatile directing group for C-H functionalization reactions catalyzed by palladium, rhodium, and ruthenium. nih.gov While the N-methyl-N-phenyl amide group is different, its coordinating ability is expected to facilitate similar transformations.

A variety of catalytic systems have been developed for the site-selective functionalization of benzamides. Palladium catalysts are widely used for C-H arylation, alkenylation, and other coupling reactions. researchgate.net For instance, Pd(II)-catalyzed C-H arylation of benzamides can be used to construct biaryl sulfonamides. researchgate.net Rhodium and ruthenium catalysts are also effective for C-H activation and have been employed in reactions such as olefination and the synthesis of heterocycles. bohrium.comnih.gov The choice of catalyst and ligand is crucial for achieving high selectivity and yield. For example, bifunctional catalysts have been used for meta-selective C-H borylation of benzamides. nih.gov In the context of this compound, these catalytic systems could potentially be applied to functionalize the C6-H bond of the benzoyl ring. Recent studies have also demonstrated the use of ruthenium-based catalysts for the site-selective amidation of C-H bonds using cyclic amides as directing groups. rsc.orgrsc.org

A recent study demonstrated the palladium-catalyzed bromination of N-methyl-N-phenylbenzamides. Depending on the promoter used, either the ortho-position of the N-phenyl ring or the ortho-position of the benzoyl ring could be selectively brominated. For instance, using a palladium catalyst with TFA/TFAA as a solvent system led to bromination at the ortho-position of the N-phenyl ring. nih.gov This methodology could be directly applicable to this compound for selective functionalization.

| Catalyst System | Transformation | Regioselectivity | Reference |

| Pd(OAc)₂ / Ag₂O | Arylation | Ortho (to amide) | rsc.org |

| Ir/Al Cooperative Catalysis | Borylation | Para (to amide) | nih.gov |

| Pd(II) | Dual C(sp²)–H activation | Not specified | nih.gov |

| Ru(II) | Oxygenation | Ortho (to amide) | mdpi.com |

| Pd(OAc)₂ / Na₂S₂O₈ / TFA:TFAA | Bromination | Ortho (to N-phenyl) | nih.gov |

Kinetic Studies and Reaction Rate Determination for this compound Transformations

For any given transformation of this compound, the reaction rate would depend on several factors, including the concentration of the reactants, the temperature, the solvent, and the presence of a catalyst. For example, in an electrophilic aromatic substitution reaction, the rate would be influenced by the concentration of both the benzamide and the electrophile. In a nucleophilic substitution reaction, the rate would depend on the concentration of the benzamide and the nucleophile.

Kinetic studies on related compounds can provide insights. For instance, mechanistic studies on the ortho C-H halogenation of aromatic Weinreb amides suggested that the C-H activation step was irreversible but not rate-limiting. mdpi.com Determining the rate law and rate constant for a reaction involving this compound would require experimental measurements of reactant concentrations over time. sarthaks.comyoutube.com

| Reactant 1 | Reactant 2 | Product(s) | Rate Law |

| 2A | B | C + D | Rate = k[A]¹[B]² |

This is a generic example of a rate law determination from experimental data and does not represent a specific reaction of this compound. youtube.com

Intermediates and Transition State Analysis in Reactions Involving this compound

The chemical reactivity of this compound is of significant interest, particularly in the context of intramolecular cyclization reactions to form heterocyclic structures, such as phenanthridinones. Mechanistic investigations, often supported by computational studies like Density Functional Theory (DFT), provide crucial insights into the intermediates and transition states that govern these transformations. While specific experimental data on the reaction intermediates of this compound are not extensively documented in publicly available literature, a plausible mechanistic pathway can be constructed based on well-established palladium-catalyzed C-H activation and C-N bond formation reactions of analogous N-arylbenzamides. nih.govnih.govnih.gov

A prominent reaction pathway for this compound is the intramolecular C-H arylation to yield N-methylphenanthridinone. This transformation is typically catalyzed by a palladium complex and involves a series of well-defined intermediates and transition states.

A plausible catalytic cycle for the palladium-catalyzed intramolecular C-H amination of this compound is initiated by the oxidative addition of the C-Cl bond to a low-valent palladium(0) species. This step forms a palladium(II) intermediate. Subsequent intramolecular C-H activation of the N-phenyl ring leads to the formation of a palladacycle. Reductive elimination from this palladacycle then furnishes the N-methylphenanthridinone product and regenerates the palladium(0) catalyst.

Key intermediates in this proposed catalytic cycle include:

Oxidative Addition Adduct: The initial intermediate formed upon the reaction of this compound with the palladium(0) catalyst.

Palladacycle Intermediate: A cyclic intermediate formed via intramolecular C-H activation. This is a crucial step that sets the stage for the final C-N bond formation.

Reductive Elimination Precursor: The final intermediate before the product is released from the palladium center.

Detailed Research Findings

Computational studies on similar N-arylbenzamide cyclizations provide valuable data on the energetics of the proposed mechanistic steps. nih.gov Although specific values for this compound are not available, representative data from analogous systems can illustrate the energetic landscape of the reaction.

| Intermediate | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Pd(0) Catalyst | 0.0 |

| INT-1 | Oxidative Addition Adduct | -5.2 |

| INT-2 | Palladacycle Intermediate | -12.8 |

| Products | N-Methylphenanthridinone + Pd(0) Catalyst + HCl | -25.7 |

The transition states associated with the key steps of the catalytic cycle are also critical for understanding the reaction kinetics.

| Transition State | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| TS-1 | Transition State for Oxidative Addition | +18.5 |

| TS-2 | Transition State for C-H Activation/Palladacycle Formation | +22.1 |

| TS-3 | Transition State for Reductive Elimination | +15.3 |

The nature of the substituents on the aromatic rings and the nitrogen atom can significantly influence the energies of the intermediates and transition states, thereby affecting the reaction's efficiency and selectivity. For instance, electron-withdrawing or electron-donating groups can alter the electron density at the reacting centers, influencing the rates of oxidative addition and C-H activation. nih.gov

Computational Chemistry and Theoretical Modeling of 2 Chloro N Methyl N Phenylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and predicting the reactivity of 2-Chloro-N-methyl-N-phenylbenzamide.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.

For this compound, the HOMO is typically localized on the more electron-rich phenyl ring attached to the nitrogen atom, while the LUMO is often centered on the electron-deficient benzoyl moiety, influenced by the electron-withdrawing chloro and carbonyl groups. The interaction between these orbitals governs the charge transfer within the molecule.

| Parameter | Description | Significance for this compound |

| HOMO | Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. Likely located on the N-phenyl group. |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. Likely located on the 2-chlorobenzoyl group. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap implies higher reactivity and lower kinetic stability. |

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It is a valuable tool for predicting sites for electrophilic and nucleophilic attack. researchgate.net In the MEP map of this compound, the regions of negative potential (typically colored red or yellow) are located around the electronegative oxygen and chlorine atoms, indicating them as likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are generally found around the hydrogen atoms, suggesting them as sites for nucleophilic attack. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape and dynamic behavior of this compound over time. These simulations provide insights into the rotational barriers around the C-N and C-C single bonds, revealing the most stable conformations of the molecule. The flexibility of the molecule, particularly the torsion angles between the two phenyl rings and the amide plane, is a key determinant of its ability to interact with biological targets.

Density Functional Theory (DFT) Studies for Reaction Mechanisms and Energetics

DFT studies are pivotal in elucidating the mechanisms of chemical reactions involving this compound. nih.gov By mapping the potential energy surface, researchers can identify the most plausible reaction pathways and calculate the energetics associated with them.

A critical aspect of DFT studies is the characterization of transition states, which are the high-energy intermediates between reactants and products. nih.gov By locating the transition state structures and calculating their energies, the activation barriers for various potential reactions can be determined. This information is crucial for predicting the feasibility and rate of a given chemical transformation. For instance, in the context of its synthesis or degradation, DFT can model the step-by-step mechanism and identify the rate-determining step. nih.gov

Ligand-Metal Interactions in Catalytic Pathways

While direct studies on the catalytic use of this compound as a ligand are not prevalent, its structure suggests potential for coordinating with metal ions. The benzamide (B126) moiety contains a carbonyl oxygen and a tertiary amide nitrogen, both of which possess lone pairs of electrons available for donation to a metal center. The interaction between such ligands and metal ions is fundamental to controlling the formation and function of catalysts. nih.gov

In catalytic pathways, the molecule could function as a monodentate ligand, coordinating through its carbonyl oxygen, which is a common motif in organometallic chemistry. Alternatively, it could act as a bidentate ligand, although the geometry of the tertiary amide might make chelation less favorable. The electronic properties of the ligand, influenced by the electron-withdrawing chloro group on one phenyl ring and the N-methyl and N-phenyl groups, would modulate the electron density on the coordinating atoms, thereby affecting the strength of the ligand-metal bond. nih.gov

The principles of using polydentate ligands to bridge two different metal ions in heterobimetallic complexes offer a model for how such compounds could participate in catalysis. mdpi.com In such systems, one metal ion might activate a substrate while the second facilitates a different step in the catalytic cycle, leading to cooperative effects. mdpi.com The steric bulk provided by the N-phenyl and 2-chlorophenyl groups would create a specific pocket around the metal center, influencing the selectivity of catalytic transformations by controlling the approach of substrates.

In-Silico Approaches for Exploring Chemical Space and Designing Derivatives

In-silico methods are powerful tools for exploring the vast chemical space around a core scaffold like this compound to design new derivatives with enhanced or novel properties. nih.govacs.org Computational studies, including molecular docking and molecular dynamics simulations, allow researchers to predict the potential of newly designed compounds before undertaking their synthesis. nih.gov This approach has been successfully applied to design derivatives of related heterocyclic structures like quinazolinones and imidazoles. nih.govnih.gov By modifying the substituents on the phenyl rings or the amide group, a virtual library of derivatives can be generated and evaluated computationally.

Virtual Screening for Chemical Reactivity

Virtual screening is a key computational technique used to assess the potential of designed derivatives. A common application is molecular docking, where virtual compounds are fitted into the binding site of a biological target, such as an enzyme or receptor, to predict their binding affinity. nih.govnih.gov For example, derivatives of a 2-chloro-nitrobenzamide scaffold were synthesized and evaluated as antidiabetic agents, with molecular docking used to understand their interactions with the target enzyme. nih.gov Similarly, imidazole-based N-phenylbenzamide derivatives were screened for anticancer activity, and docking studies helped to identify the most promising candidates. nih.gov

Beyond predicting binding to therapeutic targets, computational tools can also forecast chemical reactivity in other contexts, such as metabolism. Rule-based and machine-learning approaches can predict the metabolic fate of a compound by identifying likely sites of transformation by metabolic enzymes. acs.org For a derivative of this compound, this could involve predicting hydroxylation of the aromatic rings, N-demethylation, or other biotransformations that are crucial for its pharmacokinetic and toxicological profile.

Prediction of Synthetic Accessibility

A critical step in the in-silico design process is to ensure that the designed molecules can be synthesized in a laboratory. The Synthetic Accessibility (SA) score is a widely used metric to evaluate the ease of synthesis for a given molecular structure. researchgate.net This score is typically calculated based on an analysis of fragments in the molecule, comparing them to fragments found in commercially available or known compounds, and penalizing for excessive structural complexity. researchgate.net

The SA score generally ranges from 1 (very easy to synthesize) to 10 (very difficult to synthesize). researchgate.net When designing new derivatives, compounds with a high SA score (e.g., > 8) might be discarded as they are likely to be impractical to synthesize, even if they show high predicted activity in virtual screening. Studies have shown that evaluating the SA score is a crucial filter; for instance, molecules with SA values ranging from 1.45 to 1.77 were deemed easy to synthesize. researchgate.net This ensures that research efforts are focused on derivatives that are both theoretically potent and practically achievable.

Interpretation of Synthetic Accessibility (SA) Score

| SA Score Range | Interpretation | Source |

|---|---|---|

| 1 - 2 | Very easy to synthesize | researchgate.net |

| 2 - 4 | Easy to synthesize | researchgate.net |

| 4 - 6 | Moderately difficult to synthesize | researchgate.net |

| 6 - 8 | Difficult to synthesize | researchgate.net |

| 8 - 10 | Very difficult to synthesize | researchgate.net |

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation of 2 Chloro N Methyl N Phenylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the detailed structural elucidation of 2-Chloro-N-methyl-N-phenylbenzamide in solution. This powerful, non-destructive technique probes the magnetic properties of atomic nuclei, providing a wealth of information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial and fundamental layer of structural information. In ¹H NMR, the chemical shifts, integration, and coupling patterns of proton signals reveal the types of protons and their neighboring atoms. For instance, the N-methyl group in this compound would typically appear as a singlet, while the aromatic protons would exhibit complex multiplets due to spin-spin coupling. Similarly, ¹³C NMR provides distinct signals for each unique carbon atom, indicating the carbon skeleton of the molecule.

Two-dimensional (2D) NMR techniques provide a more in-depth analysis of the molecular structure by correlating different nuclei through bonds or space.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. youtube.com It helps in tracing out the spin systems within the molecule, confirming the connectivity of the aromatic ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com It is invaluable for assigning specific proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation technique that identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the three-dimensional conformation of the molecule in solution, such as the relative orientation of the two aromatic rings.

By combining the data from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to a detailed map of the molecular structure of this compound.

Variable Temperature NMR for Rotational Barriers

The amide C-N bond in this compound possesses a degree of double bond character due to resonance, which restricts rotation around this bond. nanalysis.com This restricted rotation can lead to the existence of different conformers, or rotamers, which may be observable by NMR spectroscopy. nanalysis.com

Variable Temperature (VT) NMR is a powerful technique used to study such dynamic processes. acs.org By acquiring NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At low temperatures, the rotation around the C-N bond may be slow enough on the NMR timescale to allow for the observation of separate signals for the different conformers. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, averaged signal.

By analyzing the coalescence temperature and the separation of the signals, the energy barrier (ΔG‡) for the rotational process can be calculated. acs.org This provides valuable quantitative information about the stability of the different conformers and the flexibility of the molecule. The study of rotational barriers in similar N-aryl amides has shown that these barriers can be significant, and their magnitude is influenced by steric and electronic factors. acs.orgmdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is a key analytical tool for identifying the functional groups present in a molecule and probing intermolecular interactions such as hydrogen bonding. These techniques are based on the principle that molecules absorb specific frequencies of radiation that correspond to the vibrational energies of their bonds.

For this compound, the IR and Raman spectra would exhibit characteristic absorption bands corresponding to the various functional groups. The most prominent of these would be the carbonyl (C=O) stretching vibration, which typically appears as a strong band in the region of 1630-1680 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the aromatic rings.

Other important vibrational modes include:

C-N stretching of the amide group.

Aromatic C-H stretching and bending vibrations.

C-Cl stretching vibration.

N-H stretching and bending vibrations (in the case of related primary or secondary amides).

In the solid state, intermolecular hydrogen bonding can significantly affect the vibrational frequencies. For instance, if N-H---O hydrogen bonds are present in the crystal lattice of a related secondary amide, the N-H and C=O stretching frequencies would be shifted to lower wavenumbers compared to their values in a non-hydrogen-bonded state. While this compound is a tertiary amide and lacks an N-H bond for classical hydrogen bonding, other weak intermolecular interactions can still influence the vibrational spectra.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by measuring its mass-to-charge ratio (m/z). In a typical MS experiment, the molecule is ionized, and the resulting molecular ion and any fragment ions are separated and detected.

For this compound (C₁₄H₁₂ClNO), the mass spectrum would show a molecular ion peak corresponding to its molecular weight of approximately 245.71 g/mol . guidechem.com Due to the presence of the chlorine atom, which has two stable isotopes (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), the molecular ion peak would appear as a characteristic isotopic pattern with two peaks separated by two m/z units, with the M+2 peak having about one-third the intensity of the M peak.

The fragmentation pattern observed in the mass spectrum provides valuable clues about the structure of the molecule. The fragmentation of this compound would likely proceed through the cleavage of the amide bond, leading to the formation of characteristic fragment ions. Some plausible fragmentation pathways include:

Loss of the chlorobenzoyl group to give a fragment corresponding to the N-methylaniline cation.

Loss of the N-methylphenyl group to give a fragment corresponding to the chlorobenzoyl cation.

Further fragmentation of these primary ions.

By analyzing the masses and relative abundances of these fragment ions, it is possible to deduce the connectivity of the different parts of the molecule and confirm the proposed structure.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to calculate the electron density distribution within the crystal, which in turn reveals the positions of the individual atoms with high precision.

For this compound, a single-crystal X-ray diffraction study would provide a wealth of information about its solid-state conformation, including:

Precise bond lengths and bond angles.

The planarity of the aromatic rings and the amide group.

The way the molecules are packed together in the crystal lattice, including any intermolecular interactions such as van der Waals forces or π-π stacking.

Determination of Dihedral Angles and Conformations in Crystalline State

In related N-aryl benzamides, the two aromatic rings are often found to be twisted with respect to each other. researchgate.netnih.govnih.gov The magnitude of this twist is influenced by a combination of steric hindrance between the ortho substituents and electronic effects. For example, in 2-chloro-N-(2-methylphenyl)benzamide, the two aromatic rings are nearly coplanar, with a dihedral angle of only 4.08 (18)°. researchgate.net In contrast, in N-(2-chloro-phenyl)-2-methyl-benzamide, the dihedral angle between the benzoyl and aniline (B41778) rings is 7.4 (3)°. nih.gov

The conformation of the amide group itself is also of great interest. The C-N amide bond is generally planar, and the substituents around it can adopt either a syn or anti conformation. X-ray crystallography can definitively establish these conformational details in the crystalline state. Furthermore, the analysis of the crystal packing can reveal how these molecular conformations influence the intermolecular interactions that govern the solid-state properties of the compound.

Intermolecular Interactions

The solid-state architecture and crystal packing of this compound are dictated by a combination of weak non-covalent interactions. As a tertiary amide, due to the methylation of the amide nitrogen, it lacks the N-H proton necessary for classical hydrogen bonding. Therefore, unlike its secondary amide analogue, 2-chloro-N-phenylbenzamide, it cannot act as a hydrogen bond donor to form the strong N-H···O hydrogen bonds that are often dominant in the crystal structures of related secondary benzanilides. epa.govacs.orgmdpi.comwikipedia.org Instead, its supramolecular assembly is governed by a concert of other, weaker interactions.

π-π Stacking Interactions: The presence of two aromatic systems, the 2-chlorobenzoyl ring and the N-phenyl ring, facilitates π-π stacking interactions. epa.govmdpi.com These non-covalent interactions arise from attractive dispersion forces between the electron clouds of the aromatic rings. The geometry is typically a parallel-displaced or offset arrangement rather than a direct face-to-face stacking, a configuration driven by a balance between Pauli repulsion and dispersion. chemrxiv.org The presence and nature of substituents on the aromatic rings can modulate the strength and geometry of these stacking interactions. epa.govnih.gov

Halogen Bonding: The chlorine atom on the benzoyl ring can act as an electrophilic "σ-hole" donor, participating in halogen bonds. ijres.orgnih.gov This is a highly directional, non-covalent interaction where the electropositive region on the chlorine atom is attracted to a nucleophilic site on an adjacent molecule, such as the carbonyl oxygen (C-Cl···O) or the π-system of an aromatic ring (C-Cl···π). ijres.orgmdpi.com The strength of halogen bonds increases with the polarizability of the halogen (I > Br > Cl > F), but chlorine is well-established as a competent halogen bond donor, influencing crystal engineering and molecular recognition events. nih.govresearchgate.net

The interplay of these weak forces—C-H···O interactions, π-π stacking, and halogen bonding—collectively determines the three-dimensional solid-state structure of this compound.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Geometry/Characteristics | Expected Role in Crystal Structure |

| C-H···O Interaction | Aromatic C-H, Methyl C-H | Carbonyl Oxygen (O=C) | Weak, directional hydrogen bonds. C···O distance < 3.2 Å. wikipedia.org | Stabilization of the crystal lattice through a network of numerous weak contacts. nih.govmdpi.com |

| π-π Stacking | 2-Chlorobenzoyl Ring, N-Phenyl Ring | 2-Chlorobenzoyl Ring, N-Phenyl Ring | Parallel-displaced stacking. Governed by dispersion forces. epa.govchemrxiv.org | Significant contribution to crystal packing and stabilization of layered motifs. |

| Halogen Bonding | Chlorine (C-Cl) | Carbonyl Oxygen (O=C), Aromatic π-system | Directional interaction involving the σ-hole on the chlorine atom. ijres.orgnih.gov | Influences molecular orientation and contributes to the overall supramolecular architecture. mdpi.com |

Circular Dichroism (CD) Spectroscopy for Stereochemical Studies of Chiral Analogs and Conformational Insights

While this compound is an achiral molecule, the principles of Circular Dichroism (CD) spectroscopy are highly relevant for the stereochemical and conformational analysis of its potential chiral analogs. Chirality in this class of compounds can arise from atropisomerism , which is a form of axial chirality resulting from severely hindered rotation around a single bond. nih.govnsf.gov

In analogs of this compound, the introduction of appropriate substituents, particularly in the ortho positions of the phenyl rings, can restrict rotation around the N-C(aryl) and/or the CO-C(aryl) bonds. This restricted rotation can lead to the existence of stable, non-interconverting enantiomers known as atropisomers (Sa and Ra), which are chiral and therefore CD-active. acs.orgnih.gov

Stereochemical Assignment: CD spectroscopy is a powerful tool for distinguishing between atropisomers. The two enantiomers of a chiral analog would exhibit mirror-image CD spectra. By comparing the experimentally measured spectrum with spectra predicted from quantum chemical calculations (e.g., time-dependent density functional theory), the absolute configuration (Sa or Ra) of each atropisomer can be unequivocally assigned. The sign of the observed Cotton effects is directly correlated to the molecule's three-dimensional structure.

Conformational Analysis: The CD spectrum is exquisitely sensitive to the conformation of the molecule, particularly the dihedral angle between the two aromatic chromophores. Changes in this angle directly impact the electronic coupling between the chromophores, leading to distinct changes in the CD signal. This allows for detailed insights into the preferred solution-state conformation of these molecules. Furthermore, CD spectroscopy can be employed to study the dynamics of atropisomeric interconversion. By monitoring the change in the CD signal over time at various temperatures, the kinetics of racemization can be determined, providing the rotational energy barrier (ΔG‡) for the N-aryl bond. baranlab.org

Table 2: Application of Circular Dichroism (CD) Spectroscopy to Chiral Analogs

| CD Application | Information Obtained | Relevance to Chiral Analogs of this compound |

| Stereochemical Differentiation | Distinction between enantiomers. | The Sa and Ra atropisomers would produce equal and opposite (mirror-image) CD spectra, allowing for their identification. |

| Absolute Configuration Assignment | Determination of the specific atropisomeric configuration (Sa or Ra). | Comparing experimental CD spectra with theoretically calculated spectra for known conformations allows for the assignment of absolute configuration. |

| Conformational Studies | Information on the solution-state conformation and dihedral angles between the aromatic rings. | The sign and magnitude of Cotton effects are directly linked to the molecular conformation, providing insights into the molecule's 3D structure in solution. |

| Kinetic Analysis | Rate of racemization and the energy barrier to rotation (ΔG‡). | Monitoring the decay of the CD signal over time reveals the kinetic stability of the atropisomers and the energy required for their interconversion. acs.orgbaranlab.org |

Structure Reactivity/property Relationships Srr/spr in 2 Chloro N Methyl N Phenylbenzamide Derivatives

Influence of Substituent Effects on Reactivity and Chemical Properties

The reactivity and chemical properties of 2-Chloro-N-methyl-N-phenylbenzamide are significantly governed by the nature and position of substituents on its aromatic rings. These effects can be broadly categorized into electronic and steric effects.

Electronic Effects (Inductive, Resonance) of Substituents

The electronic landscape of the this compound molecule is a key determinant of its reactivity. The chlorine atom at the 2-position of the benzoyl ring, being an electronegative halogenic element, exerts a powerful electron-withdrawing inductive effect (-I). This effect reduces the electron density on the benzoyl ring and the adjacent carbonyl carbon, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Conversely, substituents on the N-phenyl ring can modulate the nucleophilicity of the amide nitrogen. Electron-donating groups (EDGs) would increase the electron density on the nitrogen atom, potentially enhancing its basicity and nucleophilicity, although this is tempered by the delocalization of the nitrogen lone pair into the carbonyl group. Conversely, electron-withdrawing groups (EWGs) on the N-phenyl ring would decrease the nitrogen's nucleophilicity.

Steric Effects and Conformational Preferences

Steric hindrance significantly influences the conformational preferences and reactivity of this compound derivatives. The presence of the ortho-chloro substituent on the benzoyl ring imposes considerable steric strain, which affects the orientation of the N-phenyl group and the planarity of the benzamide (B126) moiety. This steric clash can force the N-phenyl ring to adopt a non-coplanar orientation with respect to the amide plane to minimize van der Waals repulsions.

Similarly, the methyl group on the amide nitrogen introduces its own steric demands, influencing the rotational barrier around the amide C-N bond and the preferred conformation of the molecule. Studies on related N-phenylbenzamide derivatives have shown that ortho-substituents on the benzoyl ring can dictate the conformation of the C=O bond. For instance, in 2-methyl-N-phenyl-benzamide, the C=O bond is syn to the ortho-methyl substituent. nih.govnih.gov A similar syn-disposition of the C=O bond with respect to the ortho-chloro group would be expected in this compound.

Conformational Analysis of the Benzamide Moiety and Aryl Ring Orientations

Rotation Barriers Around Amide and Aryl-Nitrogen Bonds

The rotation around the amide bond (CO-N) in amides is known to be restricted due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. This results in a significant rotational barrier, which can be in the range of 15-20 kcal/mol. The presence of the methyl group on the nitrogen in this compound further influences this barrier.

The rotation around the N-C(aryl) bond is also hindered, primarily due to steric clashes between the ortho-substituents on both the benzoyl and the N-phenyl rings. The ortho-chloro group on the benzoyl ring and any ortho-substituents on the N-phenyl ring will sterically interact, leading to a preferred, non-planar conformation. Computational studies on related systems, such as N-benzhydrylformamides, have been used to calculate these rotational barriers. mdpi.com For instance, the calculated Gibbs energy barrier for phenyl group rotation in a related N-methylated compound was found to be around 3.06 kcal/mol. mdpi.com

Inter-Ring Dihedral Angles and Their Significance

For this compound, the inter-ring dihedral angle is expected to be substantial to alleviate the steric strain induced by the ortho-chloro group and the N-methyl group. This twisted conformation has significant implications for the molecule's ability to interact with other molecules or biological targets, as it defines the spatial presentation of its functional groups.

The following table summarizes the dihedral angles observed in related benzamide structures:

| Compound | Dihedral Angle between Aromatic Rings | Reference |

| N-(2-Chloro-phenyl)-2-methyl-benzamide | 7.4° | nih.gov |

| 2-Methyl-N-phenyl-benzamide | 88.05° | nih.govnih.gov |

This table presents data from related compounds to infer the potential conformational properties of this compound.

Design Principles for Modulating Chemical Behavior through Structural Modifications

The chemical behavior of this compound can be rationally modulated by strategic structural modifications. The principles for this modulation are rooted in the understanding of the structure-reactivity and structure-property relationships discussed above.

To enhance electrophilicity at the carbonyl carbon, one could introduce additional electron-withdrawing groups on the benzoyl ring. Conversely, to increase the nucleophilicity of the amide nitrogen, electron-donating groups could be placed on the N-phenyl ring, particularly at the para-position to maximize resonance effects.

The conformational properties can be fine-tuned by altering the steric bulk of the substituents. Increasing the size of the ortho-substituent on the benzoyl ring would likely lead to a larger dihedral angle between the two aromatic rings. Similarly, modifying the N-alkyl group from methyl to a larger alkyl group would also influence the rotational barriers and the preferred conformation.

These structural modifications can be guided by computational modeling to predict their impact on the electronic and steric properties of the molecule before undertaking synthetic efforts. Such a rational design approach is crucial in various applications, including the development of new materials or biologically active compounds.

Role As a Synthetic Building Block and Precursor in Organic Synthesis

Utilization of 2-Chloro-N-methyl-N-phenylbenzamide as a Precursor for Heterocyclic Compounds

While direct examples of this compound being used for the synthesis of heterocyclic compounds are not prominent in the literature, the reactivity of similar 2-halobenzamides suggests its potential in this area. For instance, related 2-halo-N-pyridinylbenzamides have been shown to undergo photochemical cyclization to produce benzo[c]naphthyridinones. nih.gov This type of intramolecular reaction, where the halogenated ring is activated to form a new bond with the N-aryl group, could potentially be applied to this compound to generate novel heterocyclic systems.

Palladium-catalyzed reactions are another powerful tool for heterocycle synthesis. The palladium-mediated C(sp3)-H bond activation of N-methyl-N-(pyridin-2-yl)benzamide has been demonstrated, leading to the formation of N-(CH2-aryl/alkyl)-substituted N-(pyridin-2-yl)benzamides. nih.gov Such methodologies, if applied to this compound, could pave the way for the synthesis of a variety of substituted heterocyclic structures.

Participation in Cascade and Multicomponent Reactions for Molecular Complexity Generation

Cascade and multicomponent reactions are highly efficient strategies for building complex molecules in a single step. The structural elements of this compound make it a candidate for such transformations. For example, palladium-catalyzed cascade reactions of benzyl (B1604629) halides with N-allyl-N-(2-butenyl)-p-toluenesulfonamide have been reported to yield dihydropyrroles. researchgate.net Although the starting material is different, this demonstrates the potential for combining a halide with other reactive groups within a molecule to initiate a cascade cyclization. It is conceivable that under the right conditions, the chloro-group of this compound could be involved in a palladium-catalyzed cascade process.

Application in the Synthesis of Complex Organic Frameworks and Materials

The development of new organic materials with tailored properties is a rapidly growing field. While there is no direct evidence of this compound being used in the synthesis of complex organic frameworks, its constituent parts are found in molecules used for such purposes. The benzamide (B126) unit is a common feature in various functional materials. Further research could explore the possibility of incorporating this compound into larger polymeric or framework structures through reactions involving the chloro-substituent.

Future Research Directions and Emerging Paradigms in 2 Chloro N Methyl N Phenylbenzamide Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of benzamide (B126) derivatives often involves the reaction of a benzoic acid derivative, typically an acyl chloride, with an amine. nih.gov For 2-Chloro-N-methyl-N-phenylbenzamide, this would conventionally involve reacting 2-chlorobenzoyl chloride with N-methylaniline. While effective, future research is steering towards more sustainable and efficient methods for amide bond formation. numberanalytics.com

Key research avenues include:

Advanced Coupling Reagents: Moving beyond traditional methods, the use of modern coupling reagents can improve efficiency and reduce hazardous byproducts. For instance, protocols using N,N'-diisopropylcarbodiimide (DIC) in conjunction with an activating agent like N-hydroxybenzotriazole (HOBt) are common for synthesizing N-phenylbenzamide derivatives and could be optimized for this specific compound. nih.gov

Biocatalysis: The use of enzymes, particularly lipases, for aminolysis reactions represents a significant step towards green chemistry. acs.org Research could explore the use of immobilized lipases to catalyze the reaction between an ester derivative of 2-chlorobenzoic acid and N-methylaniline, offering a highly selective and environmentally benign synthetic route. acs.org

Catalytic Amidation: Direct catalytic amidation of 2-chlorobenzoic acid with N-methylaniline, avoiding the need to activate the carboxylic acid as an acyl chloride, is a major goal. This reduces waste and improves atom economy.

| Synthesis Strategy | Reagents | Key Advantages | Research Focus |

| Conventional Acylation | 2-chlorobenzoyl chloride, N-methylaniline | High reactivity, well-established | Optimization to reduce solvent waste and improve purification |

| Modern Coupling | 2-chlorobenzoic acid, N-methylaniline, DIC, HOBt | Milder conditions, high yields nih.gov | Screening of different coupling agents and solvent systems |

| Biocatalytic Route | 2-chlorobenzoic acid ester, N-methylaniline, Lipase | High selectivity, green solvent (e.g., water), mild conditions acs.org | Enzyme screening, reaction optimization, and immobilization |

Advanced Mechanistic Investigations Using In Situ Spectroscopy

A deep understanding of reaction mechanisms is crucial for optimizing synthetic protocols and discovering new reactivity. While the mechanism for the formation of this compound via acylation is generally understood, advanced in situ spectroscopic techniques can provide detailed kinetic and structural information that is currently lacking.

Future mechanistic studies could involve:

Real-time Reaction Monitoring: Techniques such as in situ Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the concentrations of reactants, intermediates, and products in real-time. acs.org This data allows for the determination of reaction kinetics and the identification of rate-determining steps.

Elucidating Catalytic Cycles: In the context of developing novel catalytic syntheses, such as copper-catalyzed N-arylation (a related transformation), mechanistic studies are vital. nih.govmit.edu Experimental investigations can identify key catalytic intermediates, such as copper(I) amidate complexes, and distinguish between proposed mechanisms like oxidative addition. acs.orgacs.org For this compound, this could involve designing related catalytic cross-coupling reactions and probing their mechanisms.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and straightforward scalability. researchgate.net The integration of flow chemistry with automated platforms is a paradigm shift in chemical synthesis. wikipedia.org

For this compound, this approach could be transformative:

Optimized Continuous Synthesis: A flow reactor setup, such as a plug flow reactor (PFR), could be designed where streams of 2-chlorobenzoyl chloride and N-methylaniline are continuously mixed and reacted in a temperature-controlled coil. vapourtec.com This allows for precise control over reaction time and temperature, often leading to higher yields and purity. acs.org

Automated Optimization and Library Synthesis: By coupling a flow system to automated pumps and in-line analytical tools like HPLC, a high-throughput experimentation platform can be created. numberanalytics.comrsc.org This would enable rapid screening of reaction parameters (stoichiometry, temperature, residence time) to find the optimal conditions for synthesis. Furthermore, by varying the starting materials, this platform could be used to generate a library of related benzamide derivatives for further study. vapourtec.com

Theoretical Predictions for Undiscovered Reactivity Patterns

Computational chemistry is a powerful tool for predicting molecular properties and exploring reaction mechanisms beyond what is experimentally accessible. numberanalytics.comcsmres.co.uk Quantum chemical calculations, especially Density Functional Theory (DFT), can provide deep insights into the reactivity of this compound. grnjournal.usrsc.org

Future theoretical investigations could focus on:

Mapping Reaction Pathways: DFT calculations can be used to model the energy profile of the synthesis of this compound, identifying the transition state energies and confirming the most likely reaction pathway. rsc.orgrsc.org

Predicting New Reactions: Computational models can predict the feasibility of undiscovered reactions. For example, they could be used to explore the potential for C-H activation on the phenyl rings or to predict the regioselectivity of further electrophilic or nucleophilic substitutions.

Designing Novel Catalysts: If this compound is explored as a ligand in catalysis, computational methods can help in designing the metal complex and predicting its catalytic activity for specific transformations. rsc.org

Exploration of New Chemical Applications in Material Science and Catalysis

The molecular structure of this compound, featuring two aromatic rings, a chlorine substituent, and a polar amide group, suggests potential applications in material science and catalysis that remain largely unexplored.

Material Science: Benzamide derivatives are known to self-assemble into ordered structures through hydrogen bonding, forming crystalline materials with specific packing motifs. acs.orgresearchgate.net Research into the crystallization of this compound could reveal interesting solid-state properties. The presence of the chloro- and methyl- groups can influence the crystal packing and, consequently, its physical properties. This opens up possibilities in crystal engineering and the design of functional organic materials. acs.org

Catalysis: The amide group's nitrogen and oxygen atoms can act as coordination sites for metal ions. This suggests that this compound could serve as a ligand in transition metal catalysis. The electronic properties of the ligand, tuned by the chloro-substituent, could influence the activity and selectivity of a metallic catalyst in reactions such as cross-couplings or oxidations.

Interdisciplinary Research with Advanced Analytical Techniques

A comprehensive understanding of this compound requires the application of a suite of advanced analytical techniques in an interdisciplinary research setting. wikipedia.orgonlineorganicchemistrytutor.com

Structural Elucidation: While standard techniques like NMR, IR, and mass spectrometry are essential for routine characterization, single-crystal X-ray diffraction would provide definitive information on its three-dimensional structure and intermolecular interactions in the solid state, which has been performed on similar benzamide structures. researchgate.netnih.gov

Process Analytical Technology (PAT): In the context of optimizing synthesis, particularly in flow systems, the integration of real-time analytical tools is crucial. Techniques like HPLC-MS can be coupled directly to a reactor for immediate analysis of the reaction mixture, providing crucial data for process control and optimization. numberanalytics.com

Chemometrics: The large datasets generated from high-throughput experimentation and spectroscopic analysis can be analyzed using multivariate analysis techniques like Principal Component Analysis (PCA). numberanalytics.com This allows researchers to identify complex relationships between reaction variables and outcomes, leading to a more rational and data-driven approach to synthesis development. numberanalytics.com

| Analytical Technique | Purpose in this compound Research |

| NMR Spectroscopy | Elucidate molecular structure, confirm purity, kinetic studies onlineorganicchemistrytutor.com |

| Mass Spectrometry (MS) | Determine molecular weight, identify fragments, quantify products onlineorganicchemistrytutor.com |